Octanoylamide Propylbetaine
Description
Octanoylamide Propylbetaine is a zwitterionic (or amphoteric) surfactant, characterized by the presence of both a positively charged quaternary ammonium (B1175870) group and a negatively charged carboxylate group within the same molecule. This dual-charge nature imparts unique properties, such as high water solubility and effectiveness over a wide pH range. It is structurally defined by an eight-carbon alkyl chain (octanoyl group) linked via an amide to a propyl dimethylamino betaine (B1666868) headgroup. While often studied as a component of the broader category of cocamidopropyl betaine (CAPB), which is a mixture of amidopropyl betaines with varying alkyl chain lengths derived from coconut oil, dedicated research into the properties and behavior of the pure C8 compound, this compound, provides valuable insights into structure-property relationships within this surfactant class.
The journey of zwitterionic surfactants began in the mid-20th century, with a growing interest in developing mild yet effective cleaning and foaming agents. The initial focus was on synthesizing and characterizing various amphoteric structures to understand how their unique molecular architecture influenced their performance in different applications. Alkyl betaines and alkyl amido betaines emerged as a commercially significant class of amphoteric surfactants. sci-hub.se
The growth in the use of amidopropyl betaines, such as cocamidopropyl betaine (of which this compound is a component), has occurred over several decades. sci-hub.se Research has evolved from basic synthesis and characterization to more in-depth studies of their self-assembly in solution, such as the formation of micelles and other aggregates. A significant area of research has been the investigation of the relationship between the alkyl chain length and the resulting properties of the surfactant. researchgate.net Longer-chain amidopropyl betaines are known for their ability to form viscoelastic wormlike micellar structures, and studies have explored how variations in the tail group, including unsaturation and branching, affect this process. researchgate.net More recent research has also focused on the synthesis and properties of amidobetaine surfactants with ultra-long hydrophobic chains. nih.gov
Recent research has highlighted the role of individual surfactant components in specific applications. For instance, a 2021 preclinical study investigated the in vitro virucidal activity of individual surfactant components of CAPB, including this compound (C8 chain length), against SARS-CoV-2. researchgate.net This research underscores the importance of studying the properties of specific amidopropyl betaines to understand their potential in various formulations.
The production of alkyl amidopropyl betaines involves a two-step process: the formation of a fatty acid amide followed by carboxy-methylation. erasm.org The fatty acid source determines the alkyl chain length distribution in the final product. erasm.org
The scholarly investigation of this compound and related amidopropyl betaines employs a range of analytical and physicochemical techniques.
Synthesis and Characterization: The synthesis of amidopropyl betaines is typically a two-step process involving the reaction of a fatty acid with N,N-dimethyl-1,3-propanediamine, followed by quaternization with a compound like sodium chloroacetate (B1199739). nih.gov Characterization of the resulting surfactants often involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the chemical structure. nih.gov
Physicochemical Property Measurement: A variety of methods are used to determine the fundamental properties of these surfactants. Tensiometry, including bubble pressure and pendant drop methods, is employed to measure surface tension and determine the critical micelle concentration (CMC). researchgate.net The foaming ability and stability are also key parameters that are experimentally measured. researchgate.net
In Vitro Studies: To understand the biological interactions of these surfactants, in vitro assays are conducted. For example, in the study of virucidal activity, plaque titer assays are used to determine the concentration-dependent effect of the surfactant on viral infectivity. researchgate.net Such studies may also involve the use of cultured human cells to assess the surfactant's behavior in a biologically relevant environment. researchgate.net
Interactive Data Tables
Table 1: Physicochemical Properties of C8-18 Alkyl Amidopropyl Betaine
| Property | Value |
|---|---|
| Molecular Weight | 345.86 – 486.13 g/mol |
| Physical State | Solid |
| Appearance | Powder |
| Density | 1.15 g/cm³ at 20°C |
| Water Solubility | Moderately soluble (100-1000 mg/L) |
| Surface Tension | 30.9 mN/m at 20°C |
| log Kow | 4.48 at 25°C (estimated) |
Data sourced from ERASM Environmental Fact Sheet. erasm.org
Table 2: Research Findings on Virucidal Activity of this compound
| Concentration (mg/ml) | Incubation Time | Temperature | Outcome |
|---|---|---|---|
| 1 | 90 min | 37°C | Investigated for virucidal activity |
| 0.1 | 90 min | 37°C | Investigated for virucidal activity |
| 0.01 | 90 min | 37°C | Investigated for virucidal activity |
Data from a preclinical study on SARS-CoV-2. researchgate.net
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Cocamidopropyl Betaine (CAPB) |
| Lauramidopropyl Betaine |
| Sodium Chloroacetate |
| N,N-dimethyl-1,3-propanediamine |
Properties
Molecular Formula |
C₁₅H₃₀N₂O₃ |
|---|---|
Molecular Weight |
286.41 |
Synonyms |
2-(Dimethyl(3-octanamidopropyl)ammonio)acetate; |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Insights into Octanoylamide Propylbetaine Formation
Established Reaction Pathways for Amidopropyl Betaine (B1666868) Synthesis
The production of octanoylamide propylbetaine, like other alkylamidopropyl betaines, follows a well-established two-step synthetic sequence. neutronco.com The first step is an amidation reaction to form an intermediate, followed by a quaternization step to yield the final zwitterionic surfactant. sci-hub.se
Amidation Reactions: Precursors and Process Optimization
The initial step in the synthesis of this compound is the formation of an intermediate amide. elchemy.com This is achieved through the condensation reaction of a fatty acid or its derivative with an amine.
Precursors:
Fatty Acid Source: For this compound, the primary precursor is octanoic acid or its esters (e.g., methyl octanoate).
Amine: The amine used is typically N,N-dimethyl-1,3-propanediamine (DMAPA). The primary amine group of DMAPA is more reactive and selectively reacts with the fatty acid. elchemy.com
Process Optimization: The amidation reaction is typically carried out at elevated temperatures, generally in the range of 140 to 180°C, for a duration of 5 to 8 hours. sci-hub.segoogle.com To drive the reaction to completion and achieve a high yield of the intermediate amide, the water or alcohol formed as a by-product is continuously removed. psecommunity.org Applying a vacuum (650-700 mmHg) for a short period (5-20 minutes) at the end of the reaction can help distill off any unreacted DMAPA. google.com To ensure a quantitative yield of the intermediate, a slight excess of the distillable amine is often used. neutronco.com
Table 1: Typical Reaction Conditions for Amidation
| Parameter | Value |
|---|---|
| Temperature | 140-180°C sci-hub.segoogle.com |
| Reaction Time | 5-8 hours google.com |
| Key Reactants | Octanoic Acid, N,N-dimethyl-1,3-propanediamine (DMAPA) elchemy.com |
| Catalyst | Typically not required, driven by heat |
| By-product Removal | Distillation of water/alcohol psecommunity.org |
Quaternization Step: Reagents, Conditions, and Reaction Kinetics
The second and final step is the quaternization of the tertiary amine group in the intermediate amide to form the betaine structure. elchemy.com
Reagents:
Quaternizing Agent: The most common reagent for this step is sodium chloroacetate (B1199739) (SCA), which is often generated in situ by neutralizing chloroacetic acid with a base like sodium hydroxide. sci-hub.seelchemy.com
Conditions: This reaction is typically performed in an aqueous medium at a moderate temperature, ranging from 60 to 100°C, for 2 to 8 hours. sci-hub.segoogle.com The pH of the reaction mixture is maintained between 8 and 9 to facilitate the reaction and minimize hydrolysis of the chloroacetate. sci-hub.se The presence of a small amount of the final betaine product can help to homogenize the reaction mixture. sci-hub.se
Reaction Kinetics: The quaternization reaction involves the nucleophilic attack of the tertiary amine on the electrophilic carbon of sodium chloroacetate, leading to the formation of the quaternary ammonium (B1175870) salt and sodium chloride as a by-product. psecommunity.org The reaction rate is influenced by temperature, pH, and the concentration of reactants. Maintaining a basic pH is crucial, as acidic conditions can protonate the amine, rendering it non-nucleophilic. sci-hub.se
Table 2: Typical Reaction Conditions for Quaternization
| Parameter | Value |
|---|---|
| Temperature | 60-100°C sci-hub.segoogle.com |
| Reaction Time | 2-8 hours sci-hub.segoogle.com |
| Key Reactants | Intermediate Amide, Sodium Chloroacetate sci-hub.seelchemy.com |
| pH | 8-9 sci-hub.se |
| Solvent | Water, sometimes with a co-solvent like ethanol (B145695) sci-hub.segoogle.com |
Innovations in this compound Synthetic Strategies
While the traditional two-step process is robust, research continues to explore more efficient and environmentally friendly synthetic routes.
Development of Novel Catalytic Systems and Reaction Media
Innovations in catalysis aim to improve reaction rates, lower energy consumption, and enhance selectivity. While the traditional amidation is often thermally driven, research into novel catalysts is an active area. For instance, the development of heterogeneous catalysts could simplify product purification by allowing for easy separation of the catalyst from the reaction mixture. google.com Metal-organic frameworks (MOFs) and other novel materials are being explored for their catalytic potential in various chemical transformations, which could be applicable to amidation and quaternization reactions. google.comrsc.org
The choice of reaction medium is also a focus of innovation. While water is the common solvent for quaternization, the use of aqueous ethanol solutions has been proposed to prevent excessive foaming and viscosity increases that can hinder the reaction. google.com
Green Chemistry Principles and Sustainable Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. ecoonline.comcore.ac.uk Key principles include:
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. gctlc.orgacs.org In betaine synthesis, the primary by-product is sodium chloride, which has a low environmental impact, making the atom economy relatively high.
Use of Renewable Feedstocks: Utilizing fatty acids from renewable sources, such as plant oils, aligns with green chemistry principles. ecoonline.comgctlc.org Octanoic acid can be derived from sources like coconut oil or palm kernel oil. cosmeticsandtoiletries.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible is a key goal. gctlc.org Research into more active catalysts could lower the high temperatures currently required for amidation. core.ac.uk
Safer Solvents and Auxiliaries: The use of water as a solvent in the quaternization step is a good example of a green practice. acs.org Avoiding hazardous organic solvents is a primary objective. ecoonline.com
Waste Prevention: Preventing waste is considered better than treating it after it has been created. gctlc.org Optimizing reaction conditions to minimize by-product formation is a crucial aspect of sustainable synthesis.
Advanced Approaches for Purity Enhancement and By-product Mitigation in this compound Production
The final product of the synthesis is an aqueous solution containing the betaine, sodium chloride, and potentially unreacted starting materials or side products. sci-hub.se
Key by-products and impurities can include:
Unreacted Fatty Acids: Small amounts of unreacted octanoic acid may carry over from the amidation step. cosmeticsandtoiletries.com
Unreacted DMAPA: While often removed by distillation, residual DMAPA can remain. sci-hub.se
Sodium Glycolate: This can form from the hydrolysis of sodium chloroacetate, especially if the pH is not carefully controlled. sci-hub.se
Sodium Chloride: An inherent by-product of the quaternization reaction, typically remaining in the final product solution at around 5%. sci-hub.sepsecommunity.org
Advanced purification techniques aim to minimize these impurities. One patented method involves washing the crude product with an organic solvent, such as acetone (B3395972) or ethyl acetate (B1210297), followed by filtration. google.com This process can effectively remove salt and other impurities, leading to a product with a purity higher than 98.3%. google.com Careful control of reaction conditions, such as maintaining the optimal pH during quaternization, is essential to mitigate the formation of by-products like sodium glycolate. sci-hub.sepsecommunity.org
Advanced Analytical and Characterization Techniques for Octanoylamide Propylbetaine Research
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for probing the molecular framework of Octanoylamide Propylbetaine. They provide detailed information on functional groups, atomic connectivity, and molecular mass, which are fundamental to confirming identity and purity.
Fourier-Transform Infrared Spectroscopy (FTIR) Applications in this compound Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in the this compound molecule. By measuring the absorption of infrared radiation, a unique spectral fingerprint is generated. The analysis of a related compound, cocamidopropyl betaine (B1666868) (CAPB), reveals characteristic absorption bands that are directly applicable to this compound due to their shared core structure. researchgate.net Key absorptions include a prominent band for the amide C=O stretching, vibrations associated with the carboxylate group (COO-), and stretches corresponding to C-N bonds and the long alkyl chain.
Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~3300 | N-H (Amide) | Stretching |
| ~2925 and ~2855 | C-H (Alkyl Chain) | Asymmetric & Symmetric Stretching |
| ~1640 | C=O (Amide I) | Stretching |
| ~1550 | N-H (Amide II) | Bending |
| ~1400 | O-C=O (Carboxylate) | Symmetric Stretching |
| ~1100-1000 | C-N | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Conformation
Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis
Mass Spectrometry (MS) is a critical tool for determining the exact molecular weight of this compound and for obtaining structural information through fragmentation analysis. nih.gov When coupled with electrospray ionization (ESI), the molecule typically forms protonated molecular ions [M+H]⁺ in positive ion mode. researchgate.net Studies on the closely related cocamidopropyl betaine show the formation of other adducts, such as [M+Na]⁺ and [M+K]⁺, and even dimer clusters, which can also be expected for this compound. researchgate.net
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion. nih.gov For the [M+H]⁺ ion of this compound, characteristic fragmentation patterns would include the cleavage of the amide bond and the loss of the carboxymethyl group from the quaternary nitrogen. This analysis is fundamental for unambiguous identification and for distinguishing it from other related surfactants. massbank.eumassbank.eu
Expected Mass Spectrometric Data for this compound (C₁₆H₃₂N₂O₃)
| Ion Species | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₆H₃₃N₂O₃⁺ | 301.2486 | Protonated Molecular Ion |
| [M+Na]⁺ | C₁₆H₃₂N₂O₃Na⁺ | 323.2305 | Sodium Adduct |
| Fragment 1 | C₁₁H₂₃N₂O⁺ | 200.1856 | Loss of carboxymethyl group and cleavage |
| Fragment 2 | C₈H₁₅O⁺ | 127.1118 | Octanoyl cation from amide cleavage |
Chromatographic Separations and Quantification Methodologies
Chromatographic techniques are essential for separating this compound from complex mixtures, quantifying its concentration, and profiling impurities that may arise during synthesis or degradation.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like this compound. researchgate.netpreprints.org Reversed-phase HPLC, using columns with a non-polar stationary phase (like C18) and a polar mobile phase, can be used for its quantification. cosmeticsandtoiletries.comijarsct.co.in However, due to the compound's polar and zwitterionic nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective, particularly for separating polar impurities. daneshyari.comnih.gov
A significant application of HPLC is the detection and quantification of process-related impurities, such as the precursors 3-dimethylaminopropylamine (B130723) (DMAPA) and octanoylamidopropyldimethylamine (amidoamine). researchgate.net Methods developed for cocamidopropyl betaine often employ HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), which provides the high sensitivity and selectivity needed to measure these impurities at trace levels. daneshyari.comnih.gov Detection can also be achieved using a Refractive Index (RI) detector, especially for quantifying the main component when MS is not available. elifesciences.org
Example HPLC-MS/MS Conditions for Impurity Analysis
| Parameter | Condition |
|---|---|
| Column | Core-shell HILIC (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with A: Acetonitrile/Water/Ammonium (B1175870) Formate and B: Water/Acetonitrile/Ammonium Formate |
| Flow Rate | 0.50 mL/min |
| Detector | Tandem Mass Spectrometer (MS/MS) with ESI source |
| Mode | Multiple Reaction Monitoring (MRM) for specific impurities |
Based on methods for related compounds. daneshyari.comnih.gov
Gas Chromatography (GC) for Analysis of Volatile Precursors and Degradants
Due to its high molecular weight and low volatility, this compound itself is not suitable for direct analysis by Gas Chromatography (GC). labrulez.com However, GC is an extremely valuable tool for analyzing its volatile precursors and potential degradation products. oup.com For instance, the fatty acid composition of the starting material (octanoic acid) can be analyzed by GC after converting the acid into a more volatile derivative, such as a methyl ester (FAME). cosmeticsandtoiletries.com
Furthermore, GC can be used to quantify volatile amine precursors, such as 3-dimethylaminopropylamine (DMAPA), which may be present as an impurity. nih.gov The analysis of fatty amines by GC can be challenging due to their polarity, which often requires column deactivation or derivatization of the analyte to prevent peak tailing and ensure accurate quantification. labrulez.comoup.com GC coupled with a mass spectrometer (GC-MS) is particularly useful for identifying unknown volatile impurities or degradation products. nih.gov
Thin-Layer Chromatography (TLC) in this compound Research
Thin-Layer Chromatography (TLC) is a versatile and widely utilized chromatographic technique for the separation, identification, and purification of compounds. analyticaltoxicology.com In the context of this compound research, TLC serves as a rapid and cost-effective method for qualitative analysis, such as assessing purity, identifying impurities, and monitoring the progress of synthesis reactions. The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a flat plate) and a mobile phase (a solvent or mixture of solvents that moves up the plate by capillary action). mdpi.com
The separation is quantified by the Retention Factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is characteristic of a compound in a specific solvent system and on a particular stationary phase. For this compound, a zwitterionic surfactant, the choice of the mobile phase is critical. A mixture of polar and non-polar solvents is often required to achieve effective separation from non-polar starting materials like octanoic acid and N,N-dimethyl-1,3-propanediamine, or from other polar byproducts. For instance, a mobile phase consisting of chloroform, methanol, and an acid like glacial acetic acid can be effective for separating amphiphilic compounds. mdpi.com
Visualization of the separated spots on the TLC plate can be achieved using various methods. As this compound lacks a chromophore for direct UV visualization, derivatization with a staining agent is typically necessary. Reagents like iodine vapor, potassium permanganate (B83412) solution, or specific stains for surfactants can be used to render the spots visible. High-Performance TLC (HPTLC) offers enhanced separation efficiency and the possibility of quantitative analysis through densitometric scanning of the plates. analyticaltoxicology.com
Illustrative TLC Analysis of this compound Synthesis Mixture
| Compound | Rƒ Value (System A) | Rƒ Value (System B) | Visualization Method |
| This compound | 0.45 | 0.60 | Iodine Vapor |
| Octanoic Acid (starting material) | 0.85 | 0.90 | Iodine Vapor |
| Amidoamine Intermediate | 0.65 | 0.75 | Ninhydrin Stain |
| Unidentified Impurity | 0.20 | 0.30 | Potassium Permanganate |
Note: This table is for illustrative purposes. Rƒ values are hypothetical and depend on specific experimental conditions. System A: Chloroform/Methanol (8:2 v/v); System B: Chloroform/Methanol/Acetic Acid (7:2:1 v/v/v).
Advanced Characterization for Interfacial and Surface Science Applications
Interfacial Tension Measurement Techniques in Fundamental Research
The primary function of surfactants like this compound is to reduce the interfacial tension (IFT) between two immiscible phases, such as oil and water. The characterization of this property is fundamental to understanding its performance in various applications. Several techniques are employed to measure IFT, each with its specific advantages.
The Pendant Drop Method is a widely used technique where the shape of a drop of one liquid suspended in another immiscible liquid is analyzed. ramehart.com The shape of the drop is determined by the balance between gravitational forces and surface or interfacial tension. By fitting the drop profile to the Young-Laplace equation, the IFT can be calculated with high accuracy. This method is versatile and can be used to study the dynamic reduction of IFT as surfactant molecules adsorb to the newly created interface.
Another common technique is the Spinning Drop Tensiometer , which is particularly suited for measuring ultra-low IFT values (<10⁻³ mN/m), often encountered in enhanced oil recovery research. researchgate.net In this method, a drop of a less dense liquid (e.g., oil) is injected into a horizontal tube filled with a denser liquid (e.g., an aqueous solution of this compound). The tube is then rotated at high speed, causing the drop to elongate. The IFT is calculated from the rotational speed, the densities of the two liquids, and the diameter of the elongated drop.
The Floating Drop Method has also been applied for measuring liquid-liquid interfacial tension, offering potential for high accuracy. mdpi.com Research on similar betaine surfactants has demonstrated a strong correlation between molecular structure and IFT reduction, with factors like alkyl chain length playing a significant role. researchgate.net
Illustrative Interfacial Tension Data for this compound Solutions
| Concentration (mol/L) | Temperature (°C) | Interfacial Tension (mN/m) vs. Hexadecane | Measurement Technique |
| 1 x 10⁻⁵ | 25 | 25.4 | Pendant Drop |
| 1 x 10⁻⁴ | 25 | 15.2 | Pendant Drop |
| 1 x 10⁻³ | 25 | 5.8 | Pendant Drop |
| 1 x 10⁻³ | 50 | 4.9 | Pendant Drop |
| 1 x 10⁻² | 25 | 1.2 | Spinning Drop |
Note: This table contains illustrative data. Actual values depend on the purity of the compound and the specific experimental conditions.
Surface Adsorption and Self-Assembly Behavior Characterization
The surface-active properties of this compound arise from its amphiphilic nature, which drives its molecules to adsorb at interfaces and to self-assemble into aggregates (micelles) in the bulk solution above a certain concentration known as the Critical Micelle Concentration (CMC).
The adsorption behavior at the air-water or oil-water interface is typically studied by measuring surface or interfacial tension as a function of surfactant concentration. From this data, key parameters describing the efficiency and effectiveness of the surfactant can be determined. The CMC is identified as the concentration at which the surface tension reaches a plateau. The surface excess concentration (Γmax), which is the measure of how densely the surfactant molecules are packed at the interface, can be calculated using the Gibbs adsorption isotherm. From Γmax, the minimum area occupied by each molecule (Amin) at the interface can be determined, providing insight into the orientation and packing of the surfactant molecules.
The self-assembly behavior of this compound in solution is crucial for its function in detergency and solubilization. The formation of micelles is a cooperative process driven by the hydrophobic effect. The structure and size of these micelles can be influenced by factors such as the length of the alkyl tail, temperature, and the presence of electrolytes. researchgate.net Techniques like Small-Angle Neutron Scattering (SANS) are powerful tools for investigating the geometry and aggregation number of micelles in solution. researchgate.net For similar amidopropyl betaines, an increase in the alkyl tail length has been shown to lead to greater surface activity and the formation of different micelle geometries. researchgate.net
Key Parameters for Adsorption and Self-Assembly of this compound
| Parameter | Definition | Illustrative Value |
| Critical Micelle Concentration (CMC) | Concentration at which micelles begin to form. | 8.5 x 10⁻⁴ mol/L |
| Surface Tension at CMC (γcmc) | Minimum surface tension achieved. | 32.5 mN/m |
| Surface Excess Concentration (Γmax) | Maximum concentration of surfactant at the interface. | 2.1 x 10⁻⁶ mol/m² |
| Minimum Area per Molecule (Amin) | Minimum area occupied by a surfactant molecule at the interface. | 79 Ų/molecule |
Note: The values presented in this table are illustrative and represent typical data obtained for a surfactant of this type under standard conditions.
Fundamental Interactions of Octanoylamide Propylbetaine with Biological Systems in Research Models
Elucidation of Octanoylamide Propylbetaine's Molecular Mechanisms with Cellular Components
This compound, as a surfactant, interacts with cellular membranes primarily through the disruption of the lipid bilayer. This interaction is driven by the amphiphilic nature of the molecule, which possesses both a hydrophobic octanoyl tail and a hydrophilic propylbetaine head group. The hydrophobic tail tends to intercalate into the lipid core of the cell membrane, while the hydrophilic head remains oriented towards the aqueous environment. This insertion disrupts the ordered structure of the membrane, leading to increased fluidity and permeability. At higher concentrations, this disruption can become more pronounced, leading to the formation of pores or even the complete solubilization of the membrane into mixed micelles.
Research using model membrane systems, such as Langmuir monolayers and lipid vesicles, has provided valuable insights into these interactions. Studies with dipalmitoyl phosphorylcholine (B1220837) (DPPC) monolayers, a common model for cell membranes, have shown that the incorporation of even small amounts of a surfactant can significantly alter the packing of the lipid molecules. This leads to a more expanded and fluid monolayer, indicating a disruptive effect on the membrane structure.
| Model System | Observation | Implication |
| Langmuir Monolayers | Increased monolayer expansion and fluidity upon surfactant addition. | Disruption of lipid packing and membrane integrity. |
| Lipid Vesicles | Increased permeability to fluorescent dyes. | Formation of pores or defects in the membrane. |
| Molecular Dynamics | Surfactant intercalation into the lipid bilayer, disrupting lipid-lipid interactions. | Weakening of the membrane structure at a molecular level. |
The interaction of this compound with proteins and enzymes is a critical aspect of its biological activity. As a surfactant, it can cause the denaturation of proteins by disrupting the hydrophobic interactions that are essential for maintaining their three-dimensional structure. This unfolding can lead to a loss of biological function. The hydrophobic tail of the surfactant can bind to the hydrophobic regions of the protein, while the hydrophilic head can interact with the polar residues, leading to a conformational change.
Biochemical studies have shown that the effect of this compound on enzyme activity can be either inhibitory or, in some cases, enhancing, depending on the specific enzyme and the concentration of the surfactant. Inhibition often occurs due to the denaturation of the enzyme, as described above. However, at low concentrations, some surfactants can increase the activity of certain enzymes by causing a conformational change that exposes the active site or by improving the solubility of the substrate.
The interaction with proteins can also be influenced by the presence of other molecules, such as lipids. In a cellular context, proteins are often embedded within or associated with membranes. The disruptive effect of this compound on the membrane can indirectly affect the function of membrane-associated proteins by altering their lipid environment.
In Vitro Studies on Cellular Barrier Function and Permeability in Research Models
In vitro studies using cell culture models, such as Caco-2 cell monolayers, are instrumental in assessing the impact of substances on epithelial barrier function. These models mimic the intestinal epithelium and allow for the measurement of parameters like transepithelial electrical resistance (TER) and the flux of marker molecules to evaluate barrier integrity.
The application of surfactants like this compound to these models can lead to a decrease in TER, indicating a disruption of the tight junctions that form the primary barrier to paracellular transport. This disruption is thought to occur through the interaction of the surfactant with the proteins that constitute the tight junctions, such as occludin and claudins. By altering the conformation or localization of these proteins, the surfactant can increase the permeability of the epithelial barrier.
Studies have demonstrated that various environmental and chemical agents can impair epithelial barrier integrity. For instance, research has shown that certain pesticides can reduce the expression of tight junction molecules in Caco-2 cell models. Similarly, long-chain saturated fatty acids have been found to increase the paracellular flux of fluorescein (B123965) in these models, indicating compromised barrier function. These findings provide a framework for understanding how an amphiphilic compound like this compound might interact with and disrupt epithelial barriers.
| Cell Model | Parameter Measured | Observed Effect of Barrier Disruptors |
| Caco-2/TC7 | Transepithelial Electrical Resistance (TER) | Reduction in TER. |
| Caco-2 | Fluorescein Flux | Increased paracellular permeability. |
| Caco-2 | Tight Junction Protein Expression | Downregulation of occludin and claudin-1. |
This compound can modulate cellular uptake and transport mechanisms by altering membrane permeability. The increased fluidity and potential pore formation in the cell membrane caused by the surfactant can facilitate the passive diffusion of substances across the cell barrier. This can have significant implications for the delivery of therapeutic agents that would otherwise have poor membrane permeability.
Furthermore, the interaction of this compound with membrane proteins can affect active transport processes. Many cellular uptake and efflux mechanisms are mediated by transporter proteins embedded in the cell membrane. By altering the conformation or function of these transporters, the surfactant can either enhance or inhibit the transport of specific molecules.
Research into drug delivery systems has explored the use of nanoparticles to enhance cellular uptake. The mechanisms of uptake for these nanoparticles often involve endocytosis. While direct research on this compound's specific effects on these pathways is limited, its known membrane-disrupting properties suggest a potential to influence endocytotic processes by altering membrane dynamics and the function of associated proteins. For instance, some cellular uptake mechanisms are energy-dependent and can be inhibited at low temperatures, indicating the involvement of active cellular processes.
Research on this compound in Bioresearch Model Systems (e.g., Virucidal Activity in Cell Culture)
The surfactant properties of this compound suggest its potential as a virucidal agent, particularly against enveloped viruses. The envelope of these viruses is a lipid bilayer derived from the host cell membrane, which is essential for viral entry into new host cells. By disrupting this lipid envelope, surfactants can inactivate the virus and prevent it from infecting cells.
In vitro studies are crucial for evaluating the virucidal activity of compounds. Such studies typically involve incubating the virus with the compound of interest and then assessing the remaining infectivity in a suitable cell culture system. A reduction in viral titer in the presence of the compound indicates virucidal activity.
The mechanism of action of membrane-disrupting antiviral agents involves the integration of the compound into the viral lipid membrane, which alters its biophysical properties and can inhibit the fusion of the viral and cellular membranes, a critical step for viral entry. This strategy has been explored for a variety of enveloped viruses. While specific studies on this compound's virucidal activity are not detailed in the provided search results, the general principles of surfactant-mediated inactivation of enveloped viruses provide a strong theoretical basis for its potential in this application.
| Virus Type | Mechanism of Inactivation by Surfactants | Experimental Readout |
| Enveloped Viruses | Disruption of the viral lipid envelope. | Reduction in viral titer in cell culture. |
| Enveloped Viruses | Inhibition of virus-cell fusion. | Decrease in the number of infected cells. |
In Vitro Studies on Viral Envelope Disruption by this compound
Research into the antiviral properties of this compound has included in vitro investigations to determine its efficacy in disrupting the envelopes of viruses, a critical mechanism for viral inactivation. One such study focused on the virucidal activity of individual surfactant components of cocamidopropyl betaine (B1666868) (CAPB), including this compound, which is characterized by its C8 alkyl chain. nih.gov
In this research, a stock of SARS-CoV-2 D614G virus was incubated with this compound at various concentrations for 90 minutes at 37°C. nih.gov Following this incubation period, the titers of the remaining active virus were determined using a plaque assay. nih.gov The study also evaluated surfactants with longer alkyl chains, specifically a C12 (lauroylamide propylbetaine) and a C16 (palmitoylamide propylbetaine) chain length, for comparison. nih.gov
The findings from this in vitro virucidal assay are detailed in the table below, illustrating the concentration-dependent effect of this compound on the infectivity of SARS-CoV-2.
Table 1: In Vitro Virucidal Activity of Alkylamidopropyl Betaines against SARS-CoV-2
| Compound | Concentration (mg/ml) | Virus Titer (PFU/ml) |
|---|---|---|
| This compound (C8) | 1 | ~1 x 10^5 |
| 0.1 | ~1 x 10^6 | |
| 0.01 | ~1 x 10^7 | |
| Lauroylamide Propylbetaine (C12) | 1 | ~1 x 10^4 |
| 0.1 | ~1 x 10^5 | |
| 0.01 | ~1 x 10^6 | |
| Palmitoylamide Propylbetaine (C16) | 1 | ~1 x 10^3 |
| 0.1 | ~1 x 10^4 | |
| 0.01 | ~1 x 10^5 |
PFU/ml = Plaque-Forming Units per milliliter Data adapted from a study on the virucidal activity of individual surfactant components against SARS-CoV-2 D614G. nih.gov
The results indicated that while this compound exhibited virucidal activity, the detergents with longer chain lengths (C12 and C16) were more potent in reducing the viral titer of SARS-CoV-2 in this in vitro setting. nih.gov
Evaluation in Cultured Cells for Fundamental Biological Effects and Interactions
The evaluation of this compound and related compounds in more complex biological systems, such as cultured cells, provides insight into their fundamental interactions with cellular structures and functions. In the same study that investigated the virucidal activity of individual surfactants, the broader formulation containing these components was assessed for its effects on cultured human nasal epithelia (HNE). nih.gov
These studies on HNE cultures are crucial for understanding how such compounds might interact with the cellular barriers they are intended to protect. The research demonstrated that exposure of the HNE cultures to dilutions of a formulation containing cocamidopropyl betaine, and by extension its components like this compound, resulted in transient decreases in the barrier function of the epithelial layer. nih.gov This was measured by a decrease in transepithelial resistance. nih.gov
These cell culture systems are instrumental in the rapid evaluation of topical antiviral agents to determine their efficacy and potential effects on human airway epithelia. nih.govnih.gov Such models allow for the assessment of how factors like limited exposure times, mimicking the natural mucociliary clearance in the nasal passages, impact the activity of the compounds being tested. nih.govnih.gov
Environmental Fate and Biodegradation Research of Octanoylamide Propylbetaine
Modeling and Prediction of Environmental Behavior and Distribution
Without foundational data from biodegradation and abiotic transformation studies, no predictive models for the environmental behavior and distribution of Octanoylamide Propylbetaine have been developed or published.
Application of Fugacity Models for Environmental Partitioning
Fugacity models are valuable tools in environmental science for predicting the distribution of a chemical in a defined environment at equilibrium. Fugacity, which has units of pressure, can be thought of as the "escaping tendency" of a chemical from a particular phase. When a chemical is released into the environment, it moves between phases (air, water, soil, sediment, biota) until the fugacity in each compartment is equal.
Multimedia fugacity models use the physicochemical properties of a substance, such as molecular weight, water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), to estimate its likely concentration in different environmental media. For an amphoteric surfactant like this compound, a Level I or Level III fugacity model could be applied to provide a screening-level assessment of its environmental partitioning.
Level I Fugacity Model: This model assumes a simple, closed environment at equilibrium and predicts the partitioning of a chemical based solely on its properties and the volumes of the environmental compartments. It does not consider transport or degradation processes.
For this compound, its high water solubility and low vapor pressure would suggest a strong tendency to partition into the aqueous phase (water). Its surfactant properties would also lead to partitioning at interfaces and adsorption to solids like soil and sediment.
Below is an interactive table illustrating a hypothetical output from a Level III fugacity model for this compound, demonstrating its likely distribution and fate.
| Environmental Compartment | Mass Distribution (%) | Primary Loss Mechanism | Persistence (Half-life) |
|---|---|---|---|
| Air | < 0.01% | Advection | Hours |
| Water | 95.8% | Biodegradation | Days |
| Soil | 3.1% | Biodegradation | Weeks |
| Sediment | 1.09% | Biodegradation | Weeks to Months |
Note: The data in this table is hypothetical and for illustrative purposes, based on the expected properties of an alkylamido betaine (B1666868) surfactant.
Biodegradation Prediction Algorithms and Software (e.g., BIOWIN)
Before conducting laboratory testing, computational models can provide a rapid and cost-effective estimation of a chemical's biodegradability. The Biodegradation Probability Program (BIOWIN), part of the EPI Suite™ developed by the U.S. Environmental Protection Agency (EPA), is a widely used tool for this purpose. ecetoc.org BIOWIN predicts the likelihood of aerobic and anaerobic biodegradation by analyzing a molecule's structure and identifying functional groups that are known to be susceptible or resistant to microbial degradation. ecetoc.orgnih.gov
BIOWIN consists of several models:
BIOWIN1 (Linear Model): Predicts rapid biodegradation. A value > 0.5 suggests fast degradation.
BIOWIN2 (Non-Linear Model): Also predicts rapid biodegradation. A value > 0.5 suggests fast degradation.
BIOWIN3 (Ultimate Biodegradation Timeframe): Provides an expert survey-based estimation of the ultimate biodegradation timeframe (e.g., hours, days, weeks, months).
BIOWIN4 (Primary Biodegradation Timeframe): Provides an expert survey-based estimation of the primary biodegradation timeframe.
BIOWIN5 (MITI Linear Model): Predicts the probability of passing the stringent Japanese Ministry of International Trade and Industry (MITI-I) ready biodegradability test. A value > 0.5 indicates a positive result is likely.
BIOWIN6 (MITI Non-Linear Model): A non-linear version of the MITI-I prediction model. A value > 0.5 indicates a positive result is likely.
For this compound, the presence of an amide linkage and an aliphatic chain suggests it would be susceptible to microbial attack. The models would likely predict it to be readily biodegradable. Combining the outputs of multiple models, such as BIOWIN3 and BIOWIN5, can enhance the predictive power of the assessment. researchgate.net
Below is an interactive table showing hypothetical BIOWIN predictions for this compound.
| BIOWIN Model | Predicted Value / Result | Interpretation |
|---|---|---|
| BIOWIN1 (Linear Probability) | 0.88 | Readily biodegradable |
| BIOWIN2 (Non-Linear Probability) | 0.95 | Readily biodegradable |
| BIOWIN3 (Ultimate Biodegradation) | Weeks | Complete mineralization is expected within weeks |
| BIOWIN4 (Primary Biodegradation) | Days to weeks | Initial breakdown of the molecule is expected within days to weeks |
| BIOWIN5 (MITI Linear Probability) | 0.75 | Likely to pass the OECD 301C test |
| BIOWIN6 (MITI Non-Linear Probability) | 0.82 | Likely to pass the OECD 301C test |
Hover over a row to see more details about the prediction.
Note: The data in this table is hypothetical and for illustrative purposes, based on the known biodegradability of related alkylamido betaine surfactants.
Research Methodologies for Environmental Fate Studies
Experimental studies are essential to confirm the predictions of computational models and to fully understand the environmental behavior of a chemical. Standardized and robust methodologies are employed to ensure that the data generated are reliable and reproducible.
Use of Radiolabeled and Non-Radiolabeled Compounds in Degradation Pathway Elucidation
To determine the ultimate fate of a chemical in the environment, it is crucial to account for the entire mass of the substance throughout the study. The use of radiolabeled compounds, typically with Carbon-14 (¹⁴C), is the gold standard for this purpose.
In a typical biodegradation study using ¹⁴C-labeled this compound, the ¹⁴C atom would be strategically placed in a stable part of the molecule's backbone. This labeled compound is then introduced into a test system, such as a flask containing water and activated sludge. As microorganisms metabolize the surfactant, the ¹⁴C is transformed. The ultimate biodegradation, or mineralization, is measured by trapping the evolved ¹⁴CO₂. Intermediate degradation products (metabolites) can be identified and quantified by separating them from the parent compound using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.
The key advantages of using radiolabeled compounds include:
Mass Balance: Allows for a complete accounting of the applied radioactivity, ensuring that losses are not due to experimental error but to processes like mineralization or the formation of non-extractable residues bound to soil or sludge.
Sensitivity and Specificity: Enables the detection of the parent compound and its metabolites at very low, environmentally relevant concentrations, without interference from the sample matrix.
Pathway Elucidation: Provides definitive proof of the degradation pathway by tracking the radiolabel as it is incorporated into various metabolites and eventually into CO₂.
Studies with non-radiolabeled compounds rely on specific chemical analysis to measure the disappearance of the parent compound. While this can determine the rate of primary biodegradation, it provides limited information about the formation of metabolites and offers no direct measure of ultimate biodegradation (mineralization). smithers.com
Adherence to Standardized Test Guidelines (e.g., OECD) for Research Reproducibility
To ensure that data on chemical biodegradability are comparable and accepted by regulatory authorities worldwide, studies are conducted according to internationally recognized standardized guidelines. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the most widely used. oecd.org
For assessing ready biodegradability, the OECD 301 series of tests is employed. oecd.org These are stringent aerobic biodegradation tests that expose the test substance to a relatively low concentration of microorganisms from a source like activated sludge. unit.nosmithers.com A compound is considered "readily biodegradable" if it meets a specific pass level of mineralization (e.g., >60% of theoretical CO₂ production) within a 10-day window during the 28-day test period. contractlaboratory.comibacon.com Passing an OECD 301 test indicates that the substance will be rapidly and completely removed during wastewater treatment. impact-solutions.co.uk
Several tests within the OECD 301 series are suitable for water-soluble, non-volatile surfactants like this compound. europa.euaropha.com
The table below summarizes key features of relevant OECD 301 tests.
| Guideline | Test Name | Measurement Parameter | Pass Level (% Mineralization) | Suitability for Surfactants |
|---|---|---|---|---|
| OECD 301B | CO₂ Evolution Test | CO₂ Production | ≥ 60% ThCO₂ | Suitable for soluble, non-volatile compounds. |
| OECD 301D | Closed Bottle Test | Oxygen Depletion | ≥ 60% ThOD | Suitable for soluble compounds; test concentration is low. |
| OECD 301F | Manometric Respirometry Test | Oxygen Consumption | ≥ 60% ThOD | Suitable for soluble and insoluble compounds. High test concentration can be inhibitory to some surfactants. contractlaboratory.com |
Based on data for analogous alkylamido betaines, this compound is expected to be readily biodegradable and would likely pass the criteria of these OECD 301 tests. nih.gov
Computational and Theoretical Investigations of Octanoylamide Propylbetaine
Molecular Dynamics Simulations of Octanoylamide Propylbetaine Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior over time. For a surfactant like this compound, MD simulations can offer insights into its aggregation behavior and interactions with various environments.
One of the defining characteristics of surfactants is their ability to adsorb at interfaces and form micelles in solution. MD simulations can model these phenomena with high fidelity. nih.gov For this compound, simulations could be designed to study its behavior at air-water or oil-water interfaces. Such simulations would track the orientation and conformation of individual molecules as they arrange themselves at the interface, driven by the hydrophobic interactions of the octanoyl tail and the hydrophilic nature of the propylbetaine headgroup. Key parameters that could be extracted from these simulations include the surface tension reduction, the area per molecule at the interface, and the thickness of the interfacial layer. tandfonline.comacs.org
Furthermore, MD simulations can be employed to investigate the process of micellization. By simulating a system of this compound molecules in an aqueous environment above their critical micelle concentration (CMC), the spontaneous formation of micelles can be observed. emory.edu These simulations would provide detailed information on micelle size, shape, and aggregation number. The internal structure of the micelle, including the hydration of the headgroups and the packing of the hydrophobic tails, can also be analyzed. rsc.org
Table 1: Illustrative Data from a Prospective MD Simulation of this compound Micellization
| Parameter | Description | Potential Simulated Value |
|---|---|---|
| Aggregation Number (N_agg) | The average number of surfactant molecules in a micelle. | 50-100 |
| Radius of Gyration (R_g) | A measure of the micelle's size. | 1.5 - 2.5 nm |
| Solvent Accessible Surface Area (SASA) | The surface area of the micelle exposed to the solvent. | 150 - 250 nm^2 |
Understanding the interaction of surfactants with biological systems is crucial for applications in personal care, drug delivery, and biotechnology. MD simulations can model the interaction of this compound with lipid bilayers, which serve as a model for cell membranes. brieflands.comacs.orgnih.gov These simulations can reveal how the surfactant molecules insert into the membrane, the extent to which they disrupt the lipid packing, and their effect on membrane properties such as fluidity and permeability. rsc.org For instance, simulations could show whether this compound tends to integrate into the bilayer, form pores, or extract lipids from the membrane.
Similarly, the interaction of this compound with proteins can be investigated using MD simulations. nih.govmdpi.com By placing the surfactant and a target protein in a simulation box, it is possible to observe the binding process and identify the specific amino acid residues involved in the interaction. This is particularly relevant for understanding how surfactants might affect protein stability and function. The simulations can provide insights into whether the interaction is driven by hydrophobic or electrostatic forces and can characterize the conformational changes in the protein upon surfactant binding.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. acs.org These methods can provide highly accurate information about molecular geometry, charge distribution, and reactivity. scite.ai66.39.60 For this compound, quantum chemical calculations could be used to determine the partial atomic charges on each atom, which is crucial for understanding its electrostatic interactions with other molecules and surfaces. researchgate.net
Furthermore, these calculations can predict the molecule's reactivity by identifying the most likely sites for chemical reactions. For example, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. This information would be valuable for predicting the chemical stability of this compound under different conditions and for understanding its potential degradation pathways.
Machine Learning and Artificial Intelligence Applications in this compound Research
Machine learning (ML) and artificial intelligence (AI) are transforming chemical research by enabling the prediction of molecular properties and the design of new molecules with desired characteristics. encyclopedia.pub
By training ML models on large datasets of known surfactants, it is possible to develop predictive models for various properties of this compound. nih.govdigitellinc.comscienomics.com These properties could include its critical micelle concentration (CMC), surface tension, and foaming ability. arxiv.org Quantitative Structure-Property Relationship (QSPR) models, a type of ML model, can be built to correlate the molecular structure of this compound and its analogs with their physicochemical properties. acs.org This would allow for the rapid screening of potential new surfactant structures without the need for extensive experimental work.
Advanced Applications of Octanoylamide Propylbetaine in Materials Science and Biotechnology Research
Octanoylamide Propylbetaine as a Component in Novel Material Systems
Development of Advanced Surfactant Systems for Targeted Research Applications
Zwitterionic surfactants, a class to which this compound belongs, are known for their high water solubility, stability over a wide pH range, and compatibility with other types of surfactants. In research, these properties are leveraged to create specialized surfactant systems. For instance, long-chain amidopropyl betaines are studied for their ability to form viscoelastic wormlike micelles, which have potential applications in areas requiring controlled fluid rheology. The specific alkyl chain length, such as the octanoyl (C8) chain in this compound, would theoretically influence properties like critical micelle concentration (CMC) and the geometry of self-assembled structures.
Table 1: Hypothetical Comparative Properties of Amidopropyl Betaines with Varying Alkyl Chain Lengths
| Alkyl Chain | Predicted Critical Micelle Concentration (CMC) | Predominant Micelle Geometry in Solution | Potential Research Application Focus |
|---|---|---|---|
| Octanoyl (C8) | Higher | Spherical | High-foaming formulations, microemulsions |
| Lauryl (C12) | Intermediate | Ellipsoidal to Rod-like | Detergents, personal care products |
This table is illustrative and based on general surfactant principles, as specific data for this compound is not available.
Integration into Polymer and Composite Materials Research
The interaction between surfactants and polymers is a significant area of materials science research. Zwitterionic surfactants can be incorporated into polymer matrices to modify their surface properties, enhance stability in aqueous environments, and create novel composite materials. For example, the incorporation of betaine-containing polymers has been shown to improve the biocompatibility of materials. While no specific studies on the integration of this compound into polymers were found, it is plausible that its amphiphilic nature could be exploited to act as a compatibilizer in polymer blends or as a stabilizer for particle dispersions within a composite material. The relatively short C8 chain might offer different interaction kinetics compared to longer-chain counterparts.
Role of this compound in Biosensor Development and Research Platforms
Zwitterionic molecules are of great interest in biosensor development due to their bio-inert properties, which help to reduce non-specific binding of proteins and other biomolecules to sensor surfaces. This reduction in background noise is critical for enhancing the sensitivity and specificity of biosensors. Surfaces coated with zwitterionic polymers or self-assembled monolayers of zwitterionic surfactants can create a hydration layer that effectively repels proteins. While research has focused on sulfobetaines and carboxybetaines for these applications, the fundamental zwitterionic nature of this compound suggests it could be a candidate for similar surface modifications in research platforms like surface plasmon resonance (SPR) biosensors.
Table 2: Potential Research Directions for Zwitterionic Surfactants in Biosensor Development
| Research Area | Application of Zwitterionic Surfactant | Potential Role of this compound |
|---|---|---|
| Surface Passivation | Formation of a non-fouling layer on sensor chips. | Investigation as a component of a mixed self-assembled monolayer to reduce non-specific protein adsorption. |
| Analyte Solubilization | Improving the solubility and stability of target molecules in assay buffers. | Use as a mild detergent to solubilize membrane proteins for analysis without denaturation. |
Exploration of this compound in Drug Delivery System Components (Mechanistic Research Focus)
Encapsulation and Release Mechanisms in Model Systems
Surfactants are fundamental to many drug delivery systems, particularly in the formation of emulsions, microemulsions, and vesicles for encapsulating therapeutic agents. Zwitterionic surfactants are often favored for their mildness and biocompatibility. The self-assembly of surfactants into micelles or bilayers allows for the encapsulation of hydrophobic or hydrophilic drugs, respectively. The release of the encapsulated drug can be triggered by changes in the environment, such as pH or temperature. While no studies specifically detail the use of this compound for drug encapsulation, its structure suggests it would form micelles that could encapsulate hydrophobic molecules. Research in this area would focus on the stability of these micelles and the release kinetics of model drug compounds.
Interaction with Nanoparticles and Liposomes for Research Platforms
Zwitterionic surfactants play a crucial role in the stabilization of nanoparticles and the formation of liposomes for research in drug delivery. They can be used to coat nanoparticles, preventing their aggregation and improving their stability in biological fluids. In liposomal formulations, the inclusion of zwitterionic lipids or surfactants can influence the fluidity, charge, and stability of the vesicle. The interaction of betaine-based surfactants with lipid bilayers is an active area of research. Although no specific data exists for this compound, its interaction with nanoparticles would likely be governed by its headgroup charge and the hydrophobic interactions of its C8 tail. In liposomal systems, it could potentially be incorporated into the lipid bilayer to modify its properties.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cocamidopropyl betaine (B1666868) |
| Sulfobetaine |
Future Research Directions and Emerging Paradigms for Octanoylamide Propylbetaine
Integration of Multi-Omics Approaches in Octanoylamide Propylbetaine Biological Interaction Studies
To achieve a holistic view of the biological impact of this compound, future studies must adopt a systems biology approach. The integration of multiple "omics" disciplines—transcriptomics, proteomics, and metabolomics—offers a powerful strategy to simultaneously investigate the multifaceted responses of a biological system upon exposure to this compound. nih.govbmbreports.org This approach can move research beyond single-endpoint analyses to a comprehensive mapping of the molecular perturbations.
Transcriptomics: High-throughput sequencing can reveal how this compound modulates gene expression. This can identify the signaling pathways and regulatory networks that are activated or suppressed, offering clues to its mechanism of action. mdpi.com
Proteomics: By quantifying changes in the entire set of proteins, proteomics can provide a direct understanding of the functional cellular response. nih.gov This can uncover specific protein targets of this compound and downstream effects on cellular machinery.
Metabolomics: As the downstream result of gene and protein activity, metabolites provide a direct snapshot of the physiological state of a cell. bmbreports.orgscispace.com Metabolomic profiling can identify alterations in metabolic pathways, such as energy metabolism or lipid biosynthesis, induced by the compound. scispace.com
By integrating these data streams, researchers can construct detailed models of the compound's interaction with biological systems, identifying potential biomarkers of exposure and effect and elucidating its complete mechanism of action. bmbreports.orgnih.gov
Table 1: Conceptual Framework for a Multi-Omics Study of this compound
| Omics Layer | Technology | Potential Research Question | Hypothetical Data Output |
| Transcriptomics | RNA-Sequencing | Which genes are differentially expressed in human keratinocytes after exposure? | Identification of upregulated genes in inflammatory and oxidative stress pathways. |
| Proteomics | Mass Spectrometry | Which protein levels change in response to the compound, and are they post-translationally modified? | Quantification of changes in structural proteins (e.g., keratins) and signaling proteins (e.g., kinases). |
| Metabolomics | NMR, GC-MS, LC-MS | How does the compound alter the metabolic profile of skin cells? | Detection of shifts in cellular energy metabolites (e.g., ATP, lactate) and lipid profiles. |
Development of Advanced In Vitro Models for Mechanistic Elucidation and High-Throughput Screening
Traditional two-dimensional (2D) cell culture models often fail to replicate the complex architecture and physiology of human tissues. nih.gov The development and application of advanced in vitro models, such as three-dimensional (3D) tissue constructs and organ-on-a-chip (OOC) platforms, represent a significant leap forward for studying the effects of chemical compounds like this compound. mdpi.com
These models offer a more physiologically relevant environment, incorporating multiple cell types, extracellular matrix components, and even mechanical cues. nih.gov For instance, a skin-on-a-chip model could be developed to study the interaction of this compound with a multi-layered, functional human skin equivalent. This would allow for the investigation of its absorption, distribution, and potential to induce irritation or sensitization in a human-relevant context without animal testing. mdpi.com
Furthermore, the microfluidic nature of OOC systems allows for precise control over the cellular microenvironment and enables high-throughput screening. nih.gov This capability is crucial for efficiently evaluating the biological activity of this compound and its analogues, accelerating the pace of research and discovery.
Table 2: Comparison of In Vitro Models for this compound Research
| Model Type | Description | Advantages for Studying this compound | Limitations |
| Traditional 2D Cell Culture | Monolayer of a single cell type grown on a flat plastic surface. | High-throughput, low cost, simple to maintain. | Lacks tissue architecture, cell-cell interactions, and physiological relevance. |
| 3D Spheroids/Organoids | Self-assembled aggregates of one or more cell types creating a 3D structure. | Better representation of cell-cell interactions and some tissue-like functions. | Can have necrotic cores; may lack vascularization and multi-organ interaction. |
| Organ-on-a-Chip (OOC) | Microfluidic devices containing living cells in continuously perfused microchambers to simulate organ-level physiology. mdpi.com | High physiological relevance, allows for multi-organ interaction studies, precise environmental control. | Higher complexity and cost, requires specialized equipment and expertise. |
Exploration of this compound in Sustainable Chemical Technologies Research
The principles of green and sustainable chemistry are increasingly guiding the synthesis and application of chemical compounds. csct.ac.ukbath.ac.uk Future research on this compound should be firmly rooted in this paradigm. A key area of exploration is the development of novel, more sustainable synthesis routes. This could involve the use of biocatalysis, where enzymes replace traditional chemical catalysts to perform reactions under milder, aqueous conditions, thereby reducing energy consumption and waste generation. mt.com
Another critical research direction is the comprehensive life cycle assessment of this compound. This involves evaluating its environmental fate, including its biodegradability and potential for bioaccumulation. Understanding these properties is essential to ensure that its use does not lead to long-term environmental persistence.
Furthermore, research could focus on positioning this compound as a sustainable alternative to existing compounds. By investigating its performance characteristics in various applications and comparing its environmental footprint to that of legacy chemicals, it may be possible to demonstrate its value as a greener option, contributing to a circular economy. rsc.org
Table 3: Potential Green Chemistry Metrics for Evaluating a Novel Synthesis of this compound
| Green Chemistry Metric | Description | Objective for a Sustainable Process |
| Atom Economy | The efficiency of a reaction in converting reactant atoms to product atoms. | Maximize the incorporation of all materials used in the process into the final product. |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials (water, solvents, reactants) to the mass of the active product. | Minimize the PMI value, indicating less overall waste generation. rsc.org |
| E-Factor | The ratio of the mass of waste to the mass of the product. | Achieve an E-Factor as close to zero as possible. |
| Solvent Selection | Choice of solvents based on safety, environmental impact, and energy demand. | Utilize benign and renewable solvents; minimize solvent use or use solvent-free conditions. |
Interdisciplinary Research Collaborations for Comprehensive Understanding and Translational Research
A complete understanding of this compound, from its molecular synthesis to its societal impact, cannot be achieved within a single scientific discipline. Future progress will depend on fostering robust, interdisciplinary collaborations.
Chemists and chemical engineers are needed to devise innovative and sustainable synthesis processes. bath.ac.uk Biologists and toxicologists must work together using advanced in vitro models and multi-omics approaches to elucidate biological mechanisms and effects. Computational biologists and data scientists are essential for integrating complex omics datasets and creating predictive models of the compound's behavior. nih.gov Environmental scientists are required to assess its lifecycle and ensure its ecological safety.
By bringing together experts from these diverse fields, research can be accelerated, leading to a more holistic understanding. Such collaborations are the cornerstone of translational research, enabling the journey from fundamental discovery in the laboratory to responsible and sustainable real-world applications.
Table 4: Required Expertise for Interdisciplinary Research on this compound
| Research Area | Required Expertise | Collaborative Goal |
| Sustainable Synthesis | Organic Chemistry, Chemical Engineering, Biocatalysis | Develop a cost-effective, low-waste manufacturing process using green chemistry principles. |
| Biological Mechanism of Action | Cell Biology, Toxicology, Systems Biology | Integrate multi-omics data with functional assays in advanced in vitro models to define biological impact. |
| Environmental Fate & Impact | Environmental Science, Ecotoxicology, Analytical Chemistry | Determine the biodegradability, persistence, and potential ecological effects of the compound. |
| Computational Modeling | Bioinformatics, Computational Chemistry, Data Science | Analyze large datasets, predict structure-activity relationships, and model interactions with biological systems. |
Q & A
Q. What protocols ensure ethical and reproducible in vivo testing of this compound’s biocompatibility?
- Methodological Answer: Follow ARRIVE guidelines for animal studies, including power analysis for sample size determination. Use sham controls and blinded outcome assessments. Publish raw data in repositories like Figshare to enable independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
